molecular formula C16H20BrNO B12670742 Ethanamine, 2-((1,1'-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide CAS No. 100565-45-5

Ethanamine, 2-((1,1'-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide

Katalognummer: B12670742
CAS-Nummer: 100565-45-5
Molekulargewicht: 322.24 g/mol
InChI-Schlüssel: NRJPVQFHDIOQFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide is a chemical compound that belongs to the class of organic compounds known as biphenyl ethers. This compound is characterized by the presence of an ethanamine group attached to a biphenyl structure through an oxy linkage. The hydrobromide form indicates that it is a salt formed with hydrobromic acid, which often enhances the solubility and stability of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide is unique due to its specific biphenyl ether structure and the presence of the hydrobromide salt form. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

100565-45-5

Molekularformel

C16H20BrNO

Molekulargewicht

322.24 g/mol

IUPAC-Name

N,N-dimethyl-2-(4-phenylphenoxy)ethanamine;hydrobromide

InChI

InChI=1S/C16H19NO.BrH/c1-17(2)12-13-18-16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-11H,12-13H2,1-2H3;1H

InChI-Schlüssel

NRJPVQFHDIOQFT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOC1=CC=C(C=C1)C2=CC=CC=C2.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.